molecular formula C21H22N6O2 B2567149 N-(2-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide CAS No. 1421493-70-0

N-(2-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2567149
CAS No.: 1421493-70-0
M. Wt: 390.447
InChI Key: JJLAPBNXBFPNJK-UHFFFAOYSA-N
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Description

N-(2-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrole moiety, a piperazine ring, and a benzamide group. This compound is of interest due to its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as substituted anilines and formamide.

    Introduction of the Pyrrole Moiety: The pyrrole group is introduced via a cyclization reaction, often using a suitable catalyst and solvent.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions.

    Formation of the Benzamide Group: The final step involves the acylation of the intermediate compound with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to modulate multiple pathways involved in neuroprotection and inflammation sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-oxo-2-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-20(15-22-21(29)17-6-2-1-3-7-17)27-12-10-26(11-13-27)19-14-18(23-16-24-19)25-8-4-5-9-25/h1-9,14,16H,10-13,15H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLAPBNXBFPNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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